2-Mercaptoacetanilide Class Derivative Outperforms Thionalide in Lead Precipitation Recovery at pH 5
In a comparative study of six thioglycolic acid anilide derivatives evaluated for microgram-level lead precipitation from acetate-buffered solutions at pH 5, a closely related derivative, 2′-mercapto-4-propylacetanilide (containing the identical —NHCOCH2SH functional core), achieved consistently higher lead recovery than the established reagent thionalide [1]. This class-level evidence establishes that the thioglycolic acid anilide scaffold, which defines 2-mercaptoacetanilide, provides a measurably superior recovery baseline compared to the naphthyl-substituted thionalide under these specific analytical conditions. The differential performance stems from the influence of the aromatic substituent on complex solubility and precipitation kinetics [1].
| Evidence Dimension | Lead precipitation recovery efficiency |
|---|---|
| Target Compound Data | 2′-Mercapto-4-propylacetanilide (thioglycolic acid anilide class representative): ca. 80% recovery |
| Comparator Or Baseline | Thionalide (N-(2-naphthyl)-2-mercaptoacetamide): ca. 60% recovery |
| Quantified Difference | Approximately 20 percentage points higher recovery (ca. 80% vs. ca. 60%) |
| Conditions | Microgram amounts of lead from acetate-buffered solutions at pH 5 |
Why This Matters
This 20-percentage-point recovery differential determines whether trace lead analysis meets detection limits or falls below quantifiable thresholds, directly impacting analytical method validation and data quality.
- [1] Burridge, J. C.; Hewitt, I. J.; Anderson, H. A. 2′-Mercapto-4-propylacetanilide: an alternative to thionalide for precipitating lead from weak acid solution. Analyst 1986, 111 (2), 253–254. DOI: 10.1039/AN9861100253 View Source
